molecular formula C12H22N2O2 B3046700 trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate CAS No. 1273568-65-2

trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

Cat. No.: B3046700
CAS No.: 1273568-65-2
M. Wt: 226.32 g/mol
InChI Key: LRTPRHCNWAEZBN-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate: is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in the treatment of diseases where pyrrolopyridine derivatives have shown efficacy .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate lies in its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1273568-65-2

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aS,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

LRTPRHCNWAEZBN-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@H]2C1

SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
Reactant of Route 2
Reactant of Route 2
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
Reactant of Route 3
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
Reactant of Route 4
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
Reactant of Route 5
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
Reactant of Route 6
trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.